molecular formula C17H26N4O2 B5529986 (1S*,5R*)-6-(cyclopropylmethyl)-3-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-6-(cyclopropylmethyl)-3-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5529986
M. Wt: 318.4 g/mol
InChI Key: LIAOTWBWYCFHAS-UONOGXRCSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules such as "(1S*,5R*)-6-(cyclopropylmethyl)-3-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one" often involves multi-step synthetic routes that may include the formation of 1,3,4-oxadiazoles as key intermediates. For instance, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be efficiently achieved through a method that involves the oxidative cyclization of structurally diverse acyl hydrazone under mild reaction conditions, yielding excellent product yields (Pardeshi, Patil, & Bobade, 2010).

Molecular Structure Analysis

The molecular structure of this compound, featuring a diazabicyclo[3.2.2]nonanone skeleton, showcases interesting conformational characteristics due to the presence of multiple heteroatoms and the cyclopropylmethyl group. Studies on similar structures highlight the importance of the 1,3-diaxial repulsion versus π-delocalization, affecting the overall stability and reactivity of the molecule (Weber, Morgenstern, Hegetschweiler, & Schmalle, 2001).

Chemical Reactions and Properties

Chemical transformations involving diazabicyclo nonanone derivatives are versatile, ranging from Mannich reactions to cycloadditions. These reactions are pivotal in elaborating the compound's structure and introducing functional groups that are essential for its activity and properties. The Mannich reaction, for example, plays a crucial role in constructing N,S-containing heterocycles, leading to the formation of functionally substituted diazabicyclo nonane derivatives (Dotsenko, Krivokolysko, & Litvinov, 2007).

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure, specifically the bicyclic and heterocyclic frameworks. These structural features affect solubility, melting points, and crystalline structure, which can be elucidated through single-crystal X-ray diffraction studies. The crystal structure analysis provides insights into the intermolecular hydrogen bonds and conformational stability, which are critical for understanding the compound's behavior in various solvents and conditions (Wu, Guo, Zhang, & Xia, 2015).

properties

IUPAC Name

(1S,5R)-6-(cyclopropylmethyl)-3-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c1-11(2)16-18-15(23-19-16)10-20-8-13-5-6-14(9-20)21(17(13)22)7-12-3-4-12/h11-14H,3-10H2,1-2H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAOTWBWYCFHAS-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CC3CCC(C2)N(C3=O)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NOC(=N1)CN2C[C@@H]3CC[C@H](C2)N(C3=O)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R)-6-(cyclopropylmethyl)-3-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

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